

Neboglamine Hydrochloride: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	Neboglamine hydrochloride	
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Abstract

Neboglamine hydrochloride (also known as CR-2249 and XY-2401) is a synthetic neuroprotectant and nootropic agent that has been investigated for its therapeutic potential in treating psychiatric disorders such as schizophrenia and substance use disorders. [1]It acts as a positive allosteric modulator of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory function. [1][2]This technical guide provides an in-depth overview of the discovery and synthesis of **Neboglamine hydrochloride**, presenting key data in a structured format, detailing experimental protocols, and illustrating relevant pathways and processes through diagrams.

Discovery and Development

Neboglamine emerged from a series of glutamic acid derivatives investigated for their potential as memory enhancers. [1]The developmental code names for Neboglamine include CR-2249 and XY-2401. [1][3]The primary institution associated with its research and development is the Italian pharmaceutical company Rottapharm S.p.A. [2]Preclinical studies in the late 1990s and early 2000s established its profile as a cognitive enhancer and demonstrated its potential antipsychotic-like, anxiolytic, and antidepressant effects. [1][2]These promising preclinical findings led to its advancement into Phase II clinical trials for schizophrenia and cocaine abuse. [2]

Synthesis of Neboglamine Hydrochloride



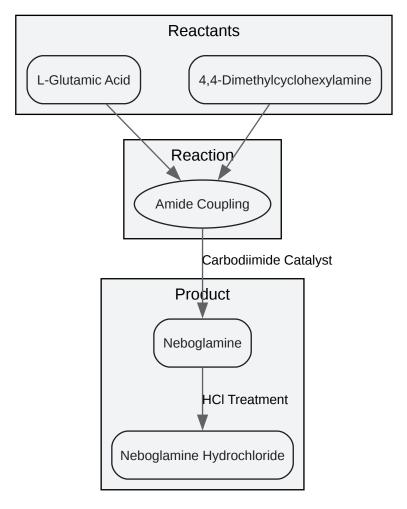
The chemical synthesis of **Neboglamine hydrochloride** involves the formation of an amide bond between L-glutamic acid and 4,4-dimethylcyclohexylamine.

Synthetic Pathway

The synthesis can be conceptually broken down into the following key steps:



Synthesis of Neboglamine Hydrochloride





Neboglamine's Mechanism of Action at the NMDA Receptor Presynaptic Neuron Glutamate Vesicles Release Synaptic Cleft Glycine / D-Serine Glutamate Neboglamine Positive Allosteric Binds to Glutamate Site Binds to Glycine Site Modulation at Glycine Site Postsynaptic Neuron NMDA Receptor Conformational Change Ion Channel Opens Ca²⁺ Influx Activates Downstream Signaling

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References

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- 2. Antipsychotic-like effects of the N-methyl-D-aspartate receptor modulator neboglamine: an immunohistochemical and behavioural study in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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